4-{[2-(dimethylamino)ethyl](methyl)amino}cyclohexan-1-one
Description
4-{2-(Dimethylamino)ethylamino}cyclohexan-1-one is a cyclohexanone derivative featuring a tertiary amine substituent comprising a dimethylaminoethyl and methyl group. Its synthesis likely involves Mannich-type reactions, as seen in structurally related compounds ().
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl-methylamino]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(2)8-9-13(3)10-4-6-11(14)7-5-10/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOOHWWWEUJXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529158-02-8 | |
| Record name | 4-{[2-(dimethylamino)ethyl](methyl)amino}cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one involves multiple steps. One common method includes the reaction of cyclohexanone with 2-(dimethylamino)ethylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-{2-(dimethylamino)ethylamino}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-(dimethylamino)ethylamino}cyclohexan-1-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and inferred properties of the target compound with analogs:
| Compound Name | Substituents on Cyclohexanone | Key Properties/Applications | Reference |
|---|---|---|---|
| 4-{2-(Dimethylamino)ethylamino}cyclohexan-1-one | Dimethylaminoethyl(methyl)amino | High polarity, potential CNS activity | Synthesized |
| 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one | 3-Methoxyphenyl, ethylamino | Analgesic/psychoactive properties | |
| (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one | Phenylamino, p-tolyl | Mannich base for drug synthesis | |
| 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one | 4-Chlorophenyl ethenyl, dimethyl | Anti-inflammatory/analgesic applications | |
| Ethyl 4-(dimethylamino) benzoate | Dimethylamino benzoate (non-cyclohexanone) | High reactivity in resin polymerization |
Key Observations:
- Polarity: The dimethylaminoethyl group in the target compound increases water solubility compared to lipophilic substituents like chlorophenyl () or methoxyphenyl ().
- Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate () exhibits higher polymerization efficiency than methacrylate-based amines, suggesting that the target compound’s amine groups may act as co-initiators but with variable efficiency depending on the backbone structure.
Pharmacological Activity
Cyclohexanone derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) often show anti-inflammatory or analgesic effects due to hydrophobic interactions with biological targets. Methoxmetamine (), a structural analog with a methoxyphenyl group, is psychoactive, highlighting the role of substituents in modulating biological activity.
Research Findings and Contradictions
- Pharmacological Potential: While chlorophenyl-substituted cyclohexanones () are well-documented in anti-inflammatory roles, the target compound’s tertiary amine may redirect activity toward neurological targets, necessitating further study.
- Polymerization Efficiency: highlights contradictions in amine performance; ethyl 4-(dimethylamino) benzoate is more effective than 2-(dimethylamino) ethyl methacrylate, suggesting that the target compound’s efficiency depends on backbone flexibility and initiator synergy.
Biological Activity
4-{2-(dimethylamino)ethylamino}cyclohexan-1-one, also known by its chemical identifier CID 79119760, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one is C11H22N2O. Its structure includes a cyclohexanone core modified with a dimethylaminoethyl chain, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O |
| Molecular Weight | 198.31 g/mol |
| CAS Number | 1529158-02-8 |
| SMILES | CN(C)CCNCC1CCC(=O)CC1 |
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one. Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that synthesized derivatives showed promising IC50 values against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, suggesting that modifications to the cyclohexanone structure can enhance anticancer properties .
Table: Cytotoxicity of Related Compounds
| Compound ID | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 4h | MCF-7 | 6.40 ± 0.26 |
| 4h | A-549 | 22.09 |
| Doxorubicin | MCF-7 | 9.18 ± 1.12 |
| Doxorubicin | A-549 | 15.06 ± 1.08 |
This data underscores the potential of derivatives of this compound in developing new chemotherapeutic agents.
Neuropharmacological Effects
The dimethylamino group in the structure suggests potential neuropharmacological effects, as similar compounds have been studied for their activity as central nervous system (CNS) agents. The interaction with neurotransmitter systems could be a focal point for further research on its efficacy and safety profile.
Case Studies and Research Findings
Case Study: Anticancer Screening
A comprehensive study evaluated various synthesized derivatives based on the cyclohexanone framework, including those similar to 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one. The findings indicated that specific substitutions could significantly enhance cytotoxicity against targeted cancer cell lines .
Research Findings: Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications in enhancing biological activity. The introduction of different functional groups can lead to improved binding affinity and selectivity towards specific biological targets .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one, and what reaction conditions improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of cyclohexanone derivatives. For example, reacting 4-aminocyclohexanone with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile improves alkylation efficiency. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) may reduce side products. Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane) enhances purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and amine functionality. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity (>98% recommended for research). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches .
Q. How should this compound be stored to maintain stability, and what decomposition products are observed under adverse conditions?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Degradation occurs via hydrolysis of the tertiary amine group or ketone oxidation, forming cyclohexanol derivatives. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) using HPLC can identify degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The tertiary amine acts as an electron donor, activating the cyclohexanone ring for electrophilic substitution (e.g., halogenation). Computational studies (DFT) reveal charge distribution at the carbonyl oxygen, making it susceptible to nucleophilic attack. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) elucidate reaction mechanisms .
Q. What in vitro assays are suitable for evaluating its biological activity, such as kinase inhibition or receptor binding?
- Methodological Answer : Use fluorescence polarization assays for kinase inhibition (e.g., EGFR or MAPK) or radioligand binding assays (e.g., GPCR targets). Cytotoxicity can be assessed via MTT assays in cell lines (e.g., HEK293 or HeLa). Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate structure-activity relationships .
Q. How does stereochemistry at the cyclohexanone ring influence its physicochemical and pharmacological properties?
- Methodological Answer : Stereoisomers (cis/trans) differ in solubility and bioavailability. Chiral HPLC or capillary electrophoresis separates enantiomers. Pharmacokinetic studies in animal models (e.g., rat plasma half-life) compare absorption rates. Computational models (MD simulations) predict stereochemical effects on membrane permeability .
Q. What computational strategies predict its interaction with biological targets or metabolic enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model protein-ligand interactions over 100-ns trajectories. Quantum mechanical calculations (B3LYP/6-31G*) predict metabolic sites for cytochrome P450 oxidation. ADMET predictions (SwissADME) assess bioavailability and toxicity risks .
Q. What safety protocols are critical when handling this compound in catalytic or high-temperature reactions?
- Methodological Answer : Use fume hoods and explosion-proof equipment for reactions above 100°C. Monitor for exothermic side reactions via calorimetry. Emergency protocols include neutralizing spills with 5% acetic acid (for amine residues) and PPE (nitrile gloves, goggles) .
Q. How can contradictory data between experimental and computational studies (e.g., binding affinities) be resolved?
- Methodological Answer : Validate computational models with experimental mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC) for binding thermodynamics. Reproducibility checks across multiple software (e.g., Schrödinger vs. MOE) and force fields reduce algorithmic bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
